molecular formula C14H18O3 B14247696 2-(Cyclohexylmethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione CAS No. 180912-56-5

2-(Cyclohexylmethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B14247696
CAS No.: 180912-56-5
M. Wt: 234.29 g/mol
InChI Key: MNDZKSJWYCGQNQ-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione is an organic compound characterized by a cyclohexylmethyl group attached to a methoxy-substituted cyclohexa-2,5-diene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(Cyclohexylmethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes and cellular functions . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclohexylmethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione is unique due to its combination of a cyclohexylmethyl group and a methoxy-substituted dione core. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

180912-56-5

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2-(cyclohexylmethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C14H18O3/c1-17-14-11(12(15)7-8-13(14)16)9-10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3

InChI Key

MNDZKSJWYCGQNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C=CC1=O)CC2CCCCC2

Origin of Product

United States

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